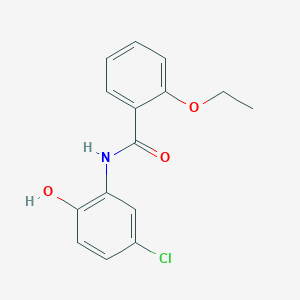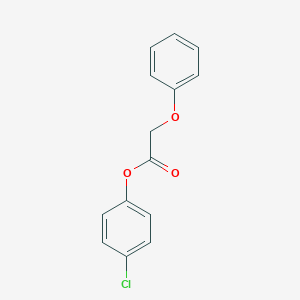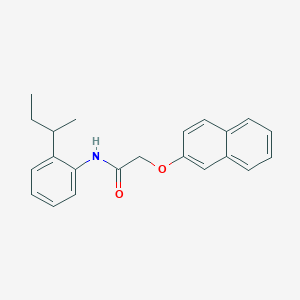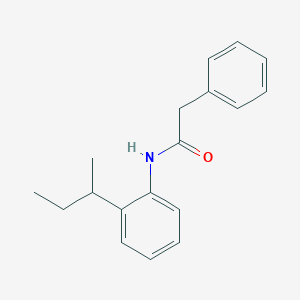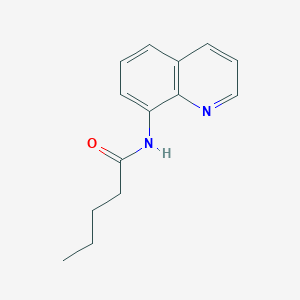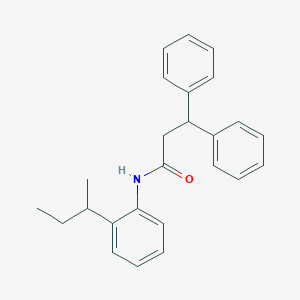
N-(2-sec-butylphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-3,3-diphenylpropanamide, commonly known as JNJ-7925476, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized by researchers at Johnson & Johnson in 2007 and has since been studied for its potential therapeutic applications.
Wirkmechanismus
JNJ-7925476 acts as a competitive antagonist of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors, inhibiting their activation by endogenous cannabinoids such as 2-arachidonoylglycerol (2-AG) and N-arachidonoyl dopamine (NADA). This blockade of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling has been shown to reduce inflammation and pain in preclinical models.
Biochemical and Physiological Effects
JNJ-7925476 has been shown to reduce inflammation and pain in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors makes it an attractive candidate for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in various diseases. However, its limited availability and high cost may limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to elucidate the potential therapeutic applications of JNJ-7925476 in various diseases, including cancer and autoimmune disorders.
2. The development of more selective N-(2-sec-butylphenyl)-3,3-diphenylpropanamide antagonists may provide additional insights into the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in disease.
3. Combination therapies targeting N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling and other pathways may provide synergistic effects in treating certain diseases.
4. The use of JNJ-7925476 as a tool for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in the immune system and inflammation may provide new insights into the mechanisms underlying these processes.
Synthesemethoden
JNJ-7925476 can be synthesized through a multi-step process starting with 2-sec-butylphenol and benzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to the final product using a reducing agent.
Wissenschaftliche Forschungsanwendungen
JNJ-7925476 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors are primarily expressed in immune cells and have been shown to play a role in modulating immune responses. JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors, which are primarily expressed in the central nervous system, makes it an attractive candidate for therapeutic development.
Eigenschaften
Molekularformel |
C25H27NO |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-3-19(2)22-16-10-11-17-24(22)26-25(27)18-23(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
HYWAYCIRDZDJAS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



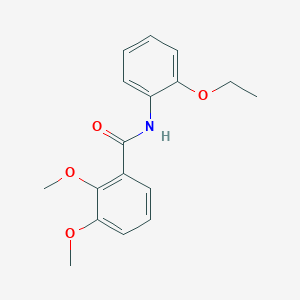
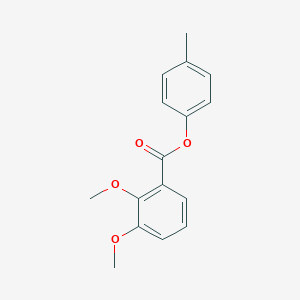
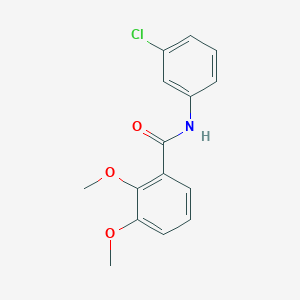
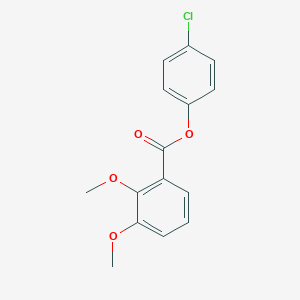
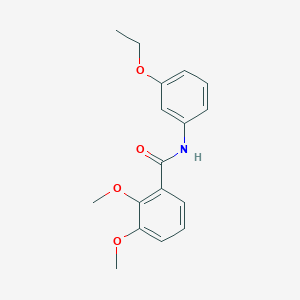
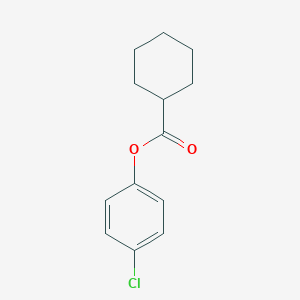
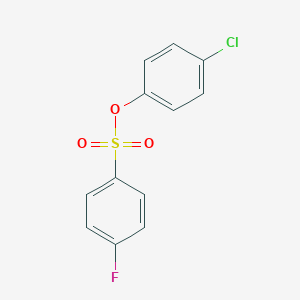
![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
